molecular formula C14H17NO B2518316 1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2224503-59-5

1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2518316
CAS No.: 2224503-59-5
M. Wt: 215.296
InChI Key: OSQVZBSRQPBUBT-UHFFFAOYSA-N
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Description

1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an azetidine ring, a phenyl group, and a prop-2-en-1-one moiety, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be introduced through a Claisen-Schmidt condensation reaction involving an aldehyde and a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Structures: Affecting the integrity of cellular membranes or cytoskeletal components.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: Shares the azetidine ring structure but differs in the substituents attached to the ring.

    3-[(3-Methylphenyl)methyl]azetidin-2-one: Similar structure but lacks the prop-2-en-1-one moiety.

Uniqueness

1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one is unique due to its combination of the azetidine ring, phenyl group, and prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[3-[(3-methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-9-13(10-15)8-12-6-4-5-11(2)7-12/h3-7,13H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQVZBSRQPBUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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